Dimethyl 2,2-dimethylbutanedioate
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Overview
Description
Dimethyl 2,2-dimethylbutanedioate, also known as dimethyl 2,2-dimethylsuccinate, is an organic compound with the molecular formula C8H14O4. It is a diester derived from 2,2-dimethylsuccinic acid. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2-dimethylbutanedioate can be synthesized through the esterification of 2,2-dimethylsuccinic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2-dimethylbutanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield 2,2-dimethylsuccinic acid and methanol.
Reduction: Reduction of the ester groups can produce the corresponding alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2,2-Dimethylsuccinic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,2-dimethylbutanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2,2-dimethylbutanedioate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylsuccinic acid: The parent acid of dimethyl 2,2-dimethylbutanedioate.
Dimethyl succinate: A similar diester with a different substitution pattern.
Methyl isobutyrate: Another ester with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
dimethyl 2,2-dimethylbutanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2,7(10)12-4)5-6(9)11-3/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPQVTCYKCEWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964425 |
Source
|
Record name | Dimethyl 2,2-dimethylbutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49827-44-3 |
Source
|
Record name | Butanedioic acid, 2,2-dimethyl-, 1,4-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049827443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 2,2-dimethylbutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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